- Synthesis of the Polyketide (E)-Olefin of the JamaicamidesSynthetic Communications, 2013, 43(10), 1397-1403,
Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)
91970-62-6 structure
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
C11H14O3
194.227063655853
MFCD27932875
761680
4-Hydroxybutyric Acid Benzyl Ester Properties
Names and Identifiers
-
- Butanoic acid, 4-hydroxy-, phenylmethyl ester
- 4-Hydroxybutyric Acid Benzyl Ester
- benzyl 4-hydroxybutanoate
- benzyl 4-hydroxybutyrate
- CRXCATWWXVJNJF-UHFFFAOYSA-N
- 4-Hydroxy-butyric acid benzyl ester
- 4-hydroxybutanoic acid phenylmethyl ester
- Butyric acid, 4-hydroxy-, benzyl ester (7CI)
- Phenylmethyl 4-hydroxybutanoate (ACI)
- 3-(Benzyloxycarbonyl)-1-propanol
- +Expand
-
- MFCD27932875
- CRXCATWWXVJNJF-UHFFFAOYSA-N
- 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
- O=C(CCCO)OCC1C=CC=CC=1
Computed Properties
- 194.094294g/mol
- 0
- 1.6
- 1
- 3
- 6
- 194.094294g/mol
- 194.094294g/mol
- 46.5Ų
- 14
- 162
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
4-Hydroxybutyric Acid Benzyl Ester Price
4-Hydroxybutyric Acid Benzyl Ester Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Reference
- Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
Reference
- Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfiChemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Reference
- Development of Methods for the Synthesis of an Analogue of Rhazinilame2004, , ,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Reference
- Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitorsJournal of Medicinal Chemistry, 1991, 34(9), 2692-701,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
Reference
- Novel aminophosphinic derivatives as aminopeptidase A inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
Reference
- Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
Reference
- Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Reference
- Methods of synthesizing 4-valyloxybutyric acid, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 100 °C
1.2 Solvents: Acetone ; overnight, 60 °C
1.2 Solvents: Acetone ; overnight, 60 °C
Reference
- Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
Reference
- Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as DienophilesJournal of Organic Chemistry, 2020, 85(10), 6593-6604,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
Reference
- A new template of Mitsunobu acylate cleavable in non-alkaline conditionsHeterocycles, 2022, 104(1), 140-158,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
Reference
- Phosphoramidate derivates as controlled-release prodrugs of L-DopaBioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 7 h, rt → 90 °C
Reference
- Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 2 h, 70 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
Reference
- Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeysJournal of Medicinal Chemistry, 1991, 34(2), 633-42,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 12 h, 60 °C
Reference
- Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 4 d, rt
Reference
- Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays, Korea, , ,
4-Hydroxybutyric Acid Benzyl Ester Raw materials
- Succinic Acid Monobenzyl Ester
- SODIUM 4-HYDROXYBUTYRATE
- 3-Butenoic acid, phenylmethyl ester
- Butanoic acid, 4-hydroxy-, sodium salt
4-Hydroxybutyric Acid Benzyl Ester Preparation Products
4-Hydroxybutyric Acid Benzyl Ester Related Literature
-
Isabel M. Saez,John W. Goodby J. Mater. Chem. 2003 13 2727
-
Paul Free,Christopher A. Hurley,Takashi Kageyama,Benjamin M. Chain,Alethea B. Tabor Org. Biomol. Chem. 2006 4 1817
91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester) Related Products
- 103-37-7(Benzyl butyrate)
- 122-63-4(Benzyl propionate)
- 10385-30-5(4-(Benzyloxy)butanoic acid)
- 103-40-2(4-(Benzyloxy)-4-oxobutanoic acid)
- 140-24-9(Dibenzyl sebacate)
- 2451-84-5(Hexanedioic acid,1,6-bis(phenylmethyl) ester)
- 31161-71-4(Tetradecanoic acid,phenylmethyl ester)
- 3089-55-2(Benzyl octyl adipate)
- 103-38-8(Benzyl isovalerate FCC)
- 103-43-5(dibenzyl succinate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester
99%
1g
326.0